7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
説明
特性
IUPAC Name |
7-(4-bromophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-4-2-3-5-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-6-8-16(21)9-7-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADXZTOHGKLODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by the presence of a bromophenyl and a methylbenzyl group, suggests a variety of interactions with biological targets.
- Molecular Formula : C20H15BrN2OS
- Molecular Weight : 411.32 g/mol
- IUPAC Name : 7-(4-bromophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
- Purity : Typically around 95% .
The biological activity of 7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets such as kinases and G-protein coupled receptors (GPCRs). The compound may inhibit or modulate the activity of these proteins, influencing various cellular pathways involved in proliferation, apoptosis, and inflammation .
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of pancreatic cancer cells (Panc-1) and other tumor cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Case Study : A derivative similar to this compound was evaluated for its cytotoxic effects, showing an IC50 value indicative of strong antiproliferative activity against multiple tested cell lines .
Anti-inflammatory Effects
Compounds within this structural class have been reported to exhibit anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and modulate immune responses:
- Experimental Models : In animal models, thieno[3,2-d]pyrimidines have been shown to reduce inflammation markers such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
The biological activity of 7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Antiproliferative Activity (IC50) | Notable Features |
|---|---|---|
| 7-(4-Chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | 5.0 µM | Chlorine substituent enhances activity |
| 7-(4-Methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | 8.5 µM | Methoxy group alters electronic properties |
| 7-(4-Bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | 6.0 µM | Bromine enhances lipophilicity |
類似化合物との比較
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Positional Isomerism: The compound in differs only in the methyl group position (3-methylbenzyl vs. 2-methylbenzyl). This minor change may alter steric hindrance or π-π stacking interactions, impacting receptor binding .
Simplified Derivatives : The compound in lacks a 3-substituent, reducing molecular weight by ~25%, which may correlate with altered pharmacokinetics .
Table 2: Reported Bioactivities of Analogues
Key Findings:
- Substituent-Driven Activity : The presence of bulky aryl groups (e.g., 4-bromophenyl) correlates with enhanced receptor affinity in kinase inhibitors, as seen in related pyrimidine derivatives .
- Electron-Withdrawing Groups : Bromine and chlorine substituents may improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- Synergistic Effects: Compounds combining thienopyrimidine cores with fluorinated substituents (e.g., ) often exhibit dual antibacterial and antifungal properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Start with cyclization of a thiophene-2-carboxamide precursor with a substituted benzaldehyde under acidic conditions (e.g., HCl in ethanol at reflux) to form the thieno[3,2-d]pyrimidinone core .
- Substitution Reactions : Introduce the 4-bromophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80–100°C .
- Benzylation : Attach the 2-methylbenzyl group using alkylation agents (e.g., 2-methylbenzyl chloride) in the presence of K₂CO₃ in anhydrous DMF at 60°C .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.2 ppm for bromophenyl and methylbenzyl groups) and carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 423.1) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and verify substituent positions (e.g., dihedral angles between thienopyrimidine and aryl groups) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Workflow :
- Kinase Inhibition : Test against EGFR or VEGFR2 kinases using ADP-Glo™ assays (IC₅₀ values <1 µM indicate strong activity) .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
- Microsomal Stability : Assess metabolic stability in liver microsomes (t₁/₂ >60 min suggests favorable pharmacokinetics) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- SAR Strategies :
- Substituent Variation : Replace 4-bromophenyl with 4-CF₃ or 4-NO₂ groups to enhance electron-withdrawing effects and binding affinity .
- Scaffold Hybridization : Fuse the thienopyrimidine core with pyrazole or oxadiazole moieties to modulate solubility and target selectivity .
- Data Analysis : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with site-directed mutagenesis .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?
- Troubleshooting Steps :
- Assay Reproducibility : Replicate experiments in triplicate with standardized protocols (e.g., cell passage number, serum concentration) .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets .
- Metabolite Interference : Use LC-MS to detect degradation products or active metabolites in cell media .
Q. What computational methods are effective for predicting this compound’s mechanism of action?
- In Silico Approaches :
- Molecular Dynamics (MD) Simulations : Simulate binding stability with EGFR (GROMACS, 100 ns trajectories) to assess hydrogen bond retention .
- Pharmacophore Modeling : Define essential features (e.g., hydrophobic aryl groups, hydrogen bond acceptors) using Schrödinger Phase .
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (CNS < -2), and CYP450 inhibition risks .
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